3,4-Dimethyl-5-nitroaniline

Overview

Description

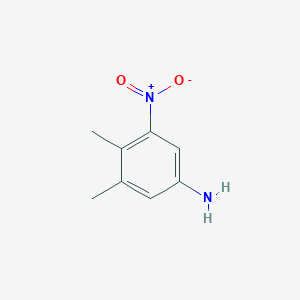

3,4-Dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-nitroaniline typically involves nitration and subsequent reduction processes. One common method is the nitration of 3,4-dimethylaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Reduction: 3,4-Dimethyl-5-aminoaniline.

Substitution: Meta-substituted derivatives such as 3,4-dimethyl-5-bromoaniline.

Oxidation: 3,4-Dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

3,4-Dimethyl-5-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and pathways, potentially resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitroaniline: Lacks the methyl groups, affecting its solubility and reactivity.

2,4-Dimethyl-6-nitroaniline: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

3,4-Dimethyl-5-nitroaniline is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a compound with distinct chemical properties.

Biological Activity

3,4-Dimethyl-5-nitroaniline is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential genotoxicity. The following sections detail research findings, case studies, and data tables summarizing relevant studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The compound contains a nitro group (-NO₂) at the 5-position of the aniline ring, which is known to influence its biological activity significantly. The presence of methyl groups at the 3 and 4 positions contributes to its chemical reactivity and potential pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The nitro group plays a critical role in this activity by participating in redox reactions that can disrupt microbial cellular processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .

Table 2: Summary of Genotoxicity Findings for Nitroanilines

| Compound | Test System | Result |

|---|---|---|

| 3,5-Dinitroaniline | Salmonella typhimurium TA98 | Positive |

| 3,5-Dinitroaniline | Salmonella typhimurium TA100 | Positive |

| This compound | Not yet evaluated | Unknown |

Case Studies and Research Findings

A variety of studies have explored the biological activity of nitro-substituted anilines. For instance:

- Antimicrobial Efficacy : A study conducted on various nitroanilines demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

- Inflammatory Response : Another study indicated that nitro compounds could modulate inflammatory responses through the inhibition of cyclooxygenase (COX) enzymes .

- Toxicological Assessments : Toxicological evaluations have shown that exposure to certain nitroanilines can lead to adverse health effects, including potential carcinogenicity and reproductive toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,4-Dimethyl-5-nitroaniline, and what parameters influence yield optimization?

- Methodology :

- Nitration of precursor amines : Start with 3,4-dimethylaniline, followed by controlled nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC .

- Purification : Recrystallize the crude product using ethanol/water mixtures to isolate pure this compound (yellow-brown solid) .

- Critical parameters : Temperature control during nitration, stoichiometric ratio of nitric acid, and reaction time to prevent byproducts like dinitro derivatives.

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : Analyze H and C NMR spectra to confirm substitution patterns. The nitro group at position 5 deshields adjacent protons (e.g., H-6 appears as a singlet at δ 8.2–8.5 ppm) .

- IR : Identify nitro group absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- Mass spectrometry : Confirm molecular ion peak at m/z 166.18 (C₈H₁₀N₂O₂) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved when analyzing derivatives of this compound?

- Methodology :

- X-ray crystallography : Use SHELX software to refine crystal structures, particularly for resolving positional disorder in methyl or nitro groups. Compare experimental and simulated powder XRD patterns to detect polymorphism .

- DFT calculations : Perform density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data, addressing discrepancies in peak assignments .

- Multi-technique validation : Cross-validate using HPLC-MS (for purity) and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What experimental strategies mitigate thermal instability during reactions involving this compound?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (~200°C) to set safe reaction thresholds .

- Low-temperature protocols : Conduct reactions in ice baths or under reflux with inert atmospheres (N₂/Ar) to prevent oxidative degradation .

- Stabilizing agents : Add radical inhibitors (e.g., BHT) during high-temperature syntheses to suppress free-radical side reactions .

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Hammett studies : Correlate substituent constants (σₚ) with reaction rates in Suzuki-Miyaura couplings. The nitro group’s strong electron-withdrawing nature reduces electron density at the aromatic ring, slowing oxidative addition of Pd catalysts .

- Catalyst optimization : Use Pd(OAc)₂ with electron-rich ligands (e.g., SPhos) to enhance catalytic activity in meta-substituted systems .

- Kinetic profiling : Monitor reaction progress via in situ IR to adjust catalyst loading and ligand ratios dynamically .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

- Methodology :

- Reproducibility checks : Verify purity via HPLC (≥98%) and recrystallization solvents. Impurities like 3,4-Dimethylaniline (unreacted precursor) lower observed melting points .

- Solvent polarity tests : Re-evaluate solubility in DMSO vs. ethanol; discrepancies may arise from polymorphic forms or hydration states .

- Inter-laboratory collaboration : Compare DSC data across labs to standardize heating rates (e.g., 10°C/min) and sample preparation protocols .

Q. Applications in Experimental Design

Q. What role does this compound play in designing photoactive compounds for optoelectronic research?

- Methodology :

- UV-Vis studies : Characterize absorption maxima (~400 nm) to assess π→π* transitions influenced by nitro and methyl groups. Use TD-DFT to model excited-state behavior .

- Photostability assays : Expose thin films to UV light (254 nm) and monitor degradation via FTIR to evaluate suitability for organic LEDs (OLEDs) .

Properties

IUPAC Name |

3,4-dimethyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWWBVBRBWPHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495489 | |

| Record name | 3,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64823-22-9 | |

| Record name | 3,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.